REACTION_CXSMILES
|
[CH2:1]([O:8][C:9]1[CH:10]=[C:11]([CH:14]=[CH:15][CH:16]=1)[CH:12]=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:17](OCCP(OCC)(OCC)=O)(=[O:19])[CH3:18].[H-].[Na+].C(N)CN.[H][H]>CN(C=O)C.C(O)C.[C].[Pd]>[CH2:1]([O:8][C:9]1[CH:10]=[C:11]([CH2:12][CH2:18][CH2:17][OH:19])[CH:14]=[CH:15][CH:16]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3,8.9|
|
Name
|
|
Quantity
|
21.3 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC=1C=C(C=O)C=CC1
|
Name
|
|
Quantity
|
23.6 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCCP(=O)(OCC)OCC
|
Name
|
|
Quantity
|
3.88 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CN)N
|
Name
|
palladium carbon
|
Quantity
|
2.7 g
|
Type
|
catalyst
|
Smiles
|
[C].[Pd]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
406 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
Under ice cooling and stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
after completion of this addition
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature for 2 hours
|
Duration
|
2 h
|
Type
|
DISTILLATION
|
Details
|
After the solvent was distilled off
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in ethyl acetate
|
Type
|
WASH
|
Details
|
washed with water and saturated saline
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
after which it was dried over anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
Under reduced pressure, the solvent was distilled off
|
Type
|
CUSTOM
|
Details
|
to yield 33.15 g of a crude product of ethyl (E)-3-[3-(benzyloxy)phenyl]-2-propenate as an oily substance
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
Hydrogen (1.75 L) was consumed
|
Type
|
FILTRATION
|
Details
|
the catalyst was filtered off
|
Type
|
DISTILLATION
|
Details
|
Under reduced pressure, the solvent was distilled off
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in dehydrated THF (120 ml)
|
Type
|
ADDITION
|
Details
|
This solution was added drop by drop
|
Type
|
ADDITION
|
Details
|
to a mixture of lithium aluminum hydride (4.61 g)
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred under ice cooling for 1.5 hours and at room temperature for 1 hour
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
The reaction mixture was added to ice water
|
Type
|
EXTRACTION
|
Details
|
after which it was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
washed with water and saturated saline
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
after which it was dried over anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
Under reduced pressure, the solvent was distilled off
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC=1C=C(C=CC1)CCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.39 g | |
YIELD: CALCULATEDPERCENTYIELD | 59.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |